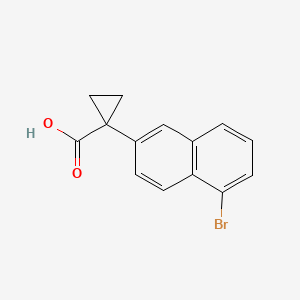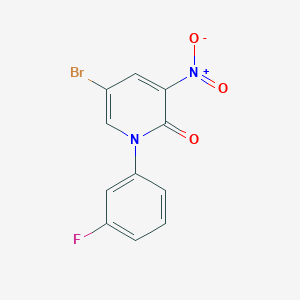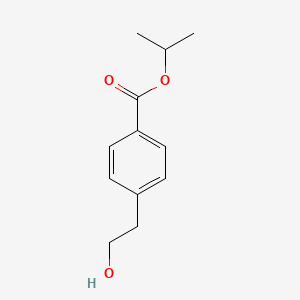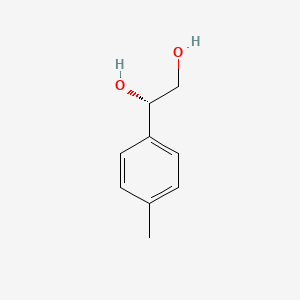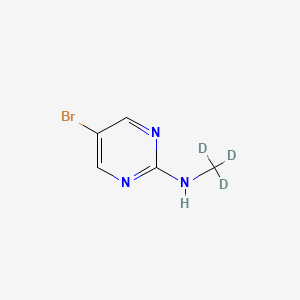![molecular formula C13H22N5O4P B12086060 9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
9-[2-(Diethylphosphonomethoxy)propyl] Adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 9-[2-(Diethylphosphonomethoxy)propyl] Adenine involves several steps:
Reaction of Adenine with R-propylene Carbonate: Adenine reacts with R-propylene carbonate to form an intermediate compound.
Addition of p-Benzenesulfonyloxy Phosphoric Acid Diethyl Ester: This intermediate is then reacted with p-benzenesulfonyloxy phosphoric acid diethyl ester in the presence of a magnesium catalyst.
Hydrolysis: The final step involves hydrolysis with a protonic acid to yield this compound.
This method is advantageous due to its low energy consumption, environmental friendliness, and the use of inexpensive reagents .
Análisis De Reacciones Químicas
9-[2-(Diethylphosphonomethoxy)propyl] Adenine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-[2-(Diethylphosphonomethoxy)propyl] Adenine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-[2-(Diethylphosphonomethoxy)propyl] Adenine involves its conversion into its active form in vivo. Once phosphorylated, it mimics natural nucleotides and gets incorporated into viral DNA, leading to chain termination and inhibition of viral replication . This compound targets viral reverse transcriptase and DNA polymerase, disrupting the viral replication process .
Comparación Con Compuestos Similares
9-[2-(Diethylphosphonomethoxy)propyl] Adenine is unique due to its specific structure and antiviral properties. Similar compounds include:
Tenofovir: Another nucleotide analog used in antiviral therapy.
Adefovir: A nucleotide analog with similar antiviral activity.
Cidofovir: Used in the treatment of cytomegalovirus infections.
Compared to these compounds, this compound offers distinct advantages in terms of its synthesis, stability, and efficacy in antiviral research .
Propiedades
IUPAC Name |
9-[2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFRXOOFANVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N5O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



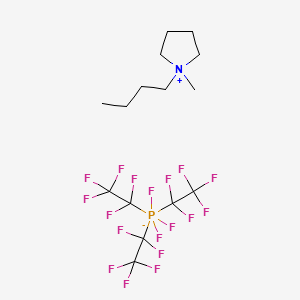
![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
